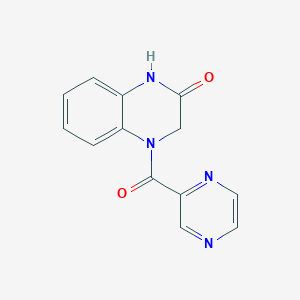

4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that contains both pyrazine and quinoxaline moieties. These structures are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-component reactions. One common method involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. This reaction is often catalyzed by pyridine-2-carboxylic acid, which acts as a green and efficient catalyst . The reaction proceeds under mild conditions and produces the desired product in high yields (84-98%) .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of ionic liquids such as [bmim]Br or [bmim]BF4 as solvents and catalytic media . Other catalysts like InCl3, PEG2000, and nickel nanoparticles have also been used to improve the efficiency and yield of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: Substitution reactions can occur at the pyrazine or quinoxaline rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions can be facilitated by the use of halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.

Major Products

The major products formed from these reactions include various substituted quinoxaline and pyrazine derivatives, which can have significant biological activities.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that modifications to the A/B ring structure led to enhanced antitumor efficacy in synthesized compounds, with some showing potent activity against cancer cells in vitro . The structure-activity relationship (SAR) highlights the importance of specific substitutions in achieving desired biological effects.

Antibacterial Properties

The antibacterial potential of quinoxaline derivatives has been extensively studied. A recent investigation into various 3,4-dihydroquinoxalin-2(1H)-one derivatives revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of bacterial enzymes or interference with cellular processes, making these compounds valuable candidates for antibiotic development.

COX-2 Inhibition

Inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression, is another area where 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one shows potential. Some synthesized derivatives have been tested as COX-2 inhibitors, demonstrating significant anti-inflammatory effects in vitro .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group transformations. The use of green chemistry principles has been emphasized in recent studies, promoting environmentally friendly methods for synthesizing these compounds. For example, polyaniline-mediated heterogeneous catalysis has been utilized to facilitate carbon–heteroatom bond formations essential for constructing quinoxaline frameworks .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as GSK3, tubulin, and phosphoinositide 3-kinase.

Pathways Involved: It interferes with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazolo[3,4-b]quinolinones: These compounds share a similar structure and exhibit comparable biological activities.

Quinoxaline Derivatives: These compounds are also known for their antimicrobial and anticancer properties.

Uniqueness

4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its dual pyrazine and quinoxaline moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Biologische Aktivität

4-(Pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound features a fused quinoxaline ring system with a pyrazine carbonyl substituent, which enhances its reactivity and biological profile. Its molecular weight is approximately 163.18 g/mol, and it possesses both amino and carbonyl functional groups, allowing for diverse chemical reactivity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of this compound demonstrate potent antimicrobial properties. For instance, certain analogs were evaluated for their minimum inhibitory concentration (MIC) against various pathogens, showing effective inhibition with MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

2. Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as BEL-7402 (IC50 = 10.74 μM) and MCF-7 (IC50 = 9.1 μM), indicating its efficacy in inhibiting tumor growth . The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division .

3. Enzyme Inhibition

this compound has also been identified as a potential inhibitor of specific enzymes involved in cancer progression. For example, it has shown promising results as an inhibitor of the Pim-1 and Pim-2 kinases, which are implicated in various malignancies .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Binding: The carbonyl group facilitates binding to active sites of enzymes, leading to competitive inhibition.

- DNA Intercalation: Its planar structure allows for intercalation into DNA, disrupting replication and transcription processes in rapidly dividing cells.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- A study demonstrated that a derivative exhibited significant cytotoxicity against human neuroblastoma cells (SH-SY5Y) with EC50 values around 3.68 μM .

- Another investigation focused on the synthesis of quinoxaline derivatives revealed that modifications at the pyrazine position could enhance anticancer activity while minimizing toxicity to normal cells .

Comparative Analysis

A comparison with similar compounds reveals distinct advantages:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 10.74 | Anticancer |

| Quinoxaline | >40 | Limited activity |

| 2,3-Dihydroquinoxaline | 16.4 | Moderate anticancer |

Eigenschaften

IUPAC Name |

4-(pyrazine-2-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c18-12-8-17(11-4-2-1-3-9(11)16-12)13(19)10-7-14-5-6-15-10/h1-7H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSGOTDTFFATSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.